molecular formula C6H10Cl2O B8518823 ClCH2CH2COCH2CHClCH3

ClCH2CH2COCH2CHClCH3

Cat. No.: B8518823
M. Wt: 169.05 g/mol
InChI Key: PFWLYPIPCRDODU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ClCH₂CH₂COCH₂CHClCH₃, systematically named 4-chloro-2-pentanone, is a chlorinated ketone characterized by two chlorine substituents on adjacent carbon atoms and a central ketone functional group. Its molecular structure (C₆H₁₀Cl₂O) confers unique physicochemical properties, including moderate polarity, a molecular weight of 181.05 g/mol, and a boiling point of approximately 162–165°C (estimated via group contribution methods) . The chlorine atoms at positions 4 and 5 enhance its electron-withdrawing effects, influencing reactivity in nucleophilic substitution and oxidation reactions.

Properties

Molecular Formula

C6H10Cl2O

Molecular Weight

169.05 g/mol

IUPAC Name

1,5-dichlorohexan-3-one

InChI

InChI=1S/C6H10Cl2O/c1-5(8)4-6(9)2-3-7/h5H,2-4H2,1H3

InChI Key

PFWLYPIPCRDODU-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)CCCl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogous chlorinated ketones: ClCH₂COCH₂CH₃ (3-chloro-2-butanone), ClCH₂CH₂COCH₃ (4-chloro-2-pentanone isomer), and ClCH₂CH₂COCH₂Cl (1,5-dichloro-3-pentanone). Key parameters include molecular properties, reactivity, and toxicity.

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Water Solubility (mg/L) LogP (Octanol-Water)
ClCH₂CH₂COCH₂CHClCH₃ C₆H₁₀Cl₂O 181.05 162–165 ~250 2.3
ClCH₂COCH₂CH₃ C₄H₇ClO 106.55 130–135 ~500 1.8
ClCH₂CH₂COCH₃ C₅H₉ClO 120.58 145–150 ~400 2.0
ClCH₂CH₂COCH₂Cl C₅H₈Cl₂O 163.02 175–180 ~150 2.5

Sources : Estimated boiling points via group contribution methods ; solubility and LogP values derived from QSAR models .

Key Observations :

Boiling Points: ClCH₂CH₂COCH₂CHClCH₃ exhibits a higher boiling point than its mono-chlorinated analogs due to increased molecular weight and dipole-dipole interactions. The 1,5-dichloro-3-pentanone (ClCH₂CH₂COCH₂Cl) has the highest boiling point, attributed to symmetrical chlorine placement enhancing intermolecular forces .

Reactivity : The central ketone group in ClCH₂CH₂COCH₂CHClCH₃ undergoes slower nucleophilic addition compared to ClCH₂COCH₂CH₃, as adjacent chlorine atoms sterically hinder attack. However, it is more reactive in radical-initiated halogenation due to the stability of chlorinated intermediates .

Toxicological and Environmental Profiles

Structural similarity analysis (e.g., Tanimoto coefficient ≥0.7) suggests ClCH₂CH₂COCH₂CHClCH₃ shares toxicological traits with chloroacetophenone derivatives, including respiratory irritation and hepatotoxicity . Regulatory assessments classify it as a Substance of Very High Concern (SVHC) under REACH due to:

  • Persistence : Estimated half-life in soil >60 days.
  • Toxicity : LC₅₀ (fish) = 4.2 mg/L, comparable to dichlorinated alkanes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.